omega-9 Hpaa

説明

Omega-9 fatty acids are a family of unsaturated fatty acids that have a final carbon-carbon double bond in the omega−9 position, that is, the ninth bond from the methyl end of the fatty acid molecule. Unlike omega-3 and omega-6 fatty acids, omega-9 fatty acids can be produced by the body, but they are also beneficial when obtained in the diet. They are commonly found in vegetable and animal fats.

Synthesis Analysis of Omega-9 Fatty Acids

The synthesis of omega-9 fatty acids can be achieved through the hydrolysis of natural oils. In a study exploring the production of omega-6 and omega-9, lipases from Beauveria bassiana and Fusarium oxysporum were immobilized on octyl-sepharose and used to hydrolyze Açaí and Buriti oils. The immobilization process not only stabilized the lipase activity but also resulted in hyperactivation, making the enzymes more effective in producing omega-9 fatty acids .

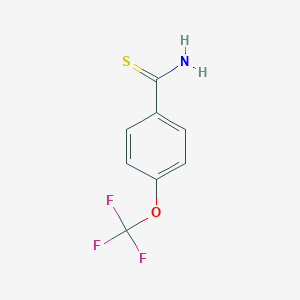

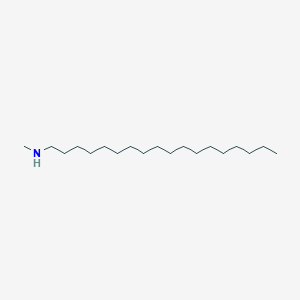

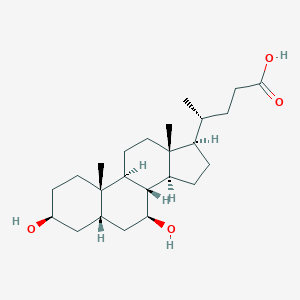

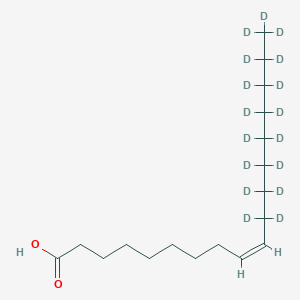

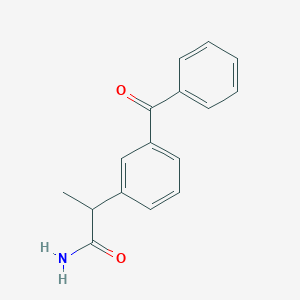

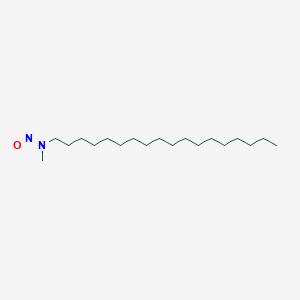

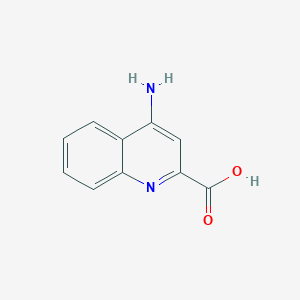

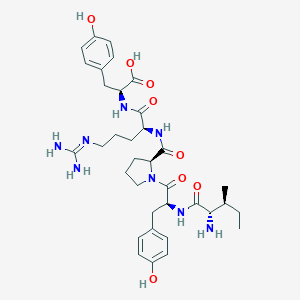

Molecular Structure Analysis

Omega-9 fatty acids have a characteristic molecular structure with a double bond located at the omega-9 position. This structure is significant because it influences the physical properties of the fatty acid, such as its melting point and its role in biological membranes. The molecular structure also determines how these fatty acids interact with enzymes and receptors within the body.

Chemical Reactions Analysis

The chemical reactions involving omega-9 fatty acids primarily include their synthesis and oxidation. Omega-9 fatty acids can be synthesized endogenously or obtained through the hydrolysis of oils, as demonstrated by the immobilized lipase method . Additionally, omega-9 fatty acids can undergo oxidation, which may alter their biological activity and their effects on health.

Physical and Chemical Properties Analysis

Omega-9 fatty acids exhibit various physical and chemical properties that are important for their function and application. They are typically liquid at room temperature and have different melting points depending on their specific structure. The hydrolysis process used to obtain omega-9 fatty acids from natural oils, as described in the study, suggests that these fatty acids can be efficiently produced and isolated for use in foods and pharmaceuticals .

Relevant Case Studies

While the provided data does not include specific case studies on omega-9 fatty acids, the research on the hydrolysis of Açaí and Buriti oils to produce omega-9 fatty acids provides a practical application of these compounds. The immobilized lipases used in this process could potentially be applied in industrial settings to enrich foods and drugs with omega-9 fatty acids, which could have implications for health and nutrition .

科学的研究の応用

Omega-9 fatty acids are one of the main mono-unsaturated fatty acids (MUFA) found in plant and animal sources . They are synthesized endogenously in humans, though not fully compensating all body requirements . Consequently, they are considered as partially essential fatty acids .

Omega-9 fatty acids have several health benefits, including anti-inflammatory and anti-cancer characters . The observed anti-inflammatory effects reported for oleic acid (OA), mead acid, and erucic acid were directed to attenuate inflammation in several physiological and pathological conditions such as wound healing and eye inflammation by altering the production of inflammatory mediators, modulating neutrophils infiltration, and altering VEGF effector pathway .

OA action mechanisms as an anti-tumor agent in different cancer types are compiled for the first time based on its anti- and pro-carcinogenic actions . Several pathways are likely to explain the anti-proliferative activity of OA including suppression of migration and proliferation of breast cancer cells, as well stimulation of tumor suppressor genes .

Such action mechanisms warrant for further supportive clinical and epidemiological studies to confirm the beneficial outcomes of omega-9 consumption especially over long-term intervention .

-

Cardiovascular Health

-

Diabetes Management

-

Brain Health

-

Mood Enhancement

-

Energy Boost

-

Cancer Management

-

Skin and Hair Health

-

Weight Management

-

Reducing Risk of Miscarriage

-

Fighting Inflammation

-

Industrial Uses

-

Pharmaceutical Formulations

将来の方向性

Several pathways are likely to explain the anti-proliferative activity of Omega-9 fatty acids including suppression of migration and proliferation of breast cancer cells, as well stimulation of tumor suppressor genes . Such action mechanisms warrant for further supportive clinical and epidemiological studies to confirm the beneficial outcomes of omega-9 consumption especially over long-term intervention .

特性

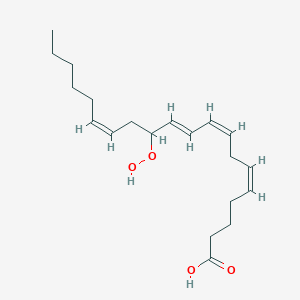

IUPAC Name |

(5Z,8Z,10E,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/b9-7-,11-8-,13-10-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOZYRSDNLNNNJ-VXBMJZGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CC(/C=C/C=C\C/C=C\CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

omega-9 Hpaa | |

CAS RN |

71030-35-8 | |

| Record name | 12-Hpete, (RS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071030358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-HYDROPEROXYARACHIDONIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TBG3L3CL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

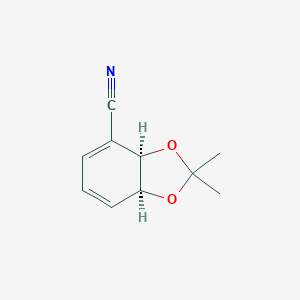

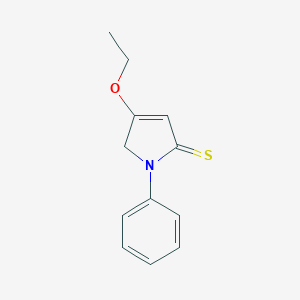

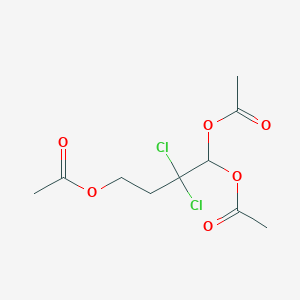

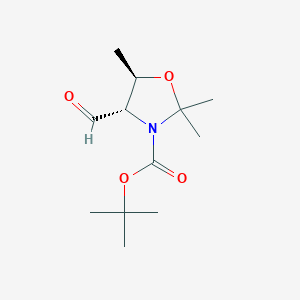

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。